molecular formula C9H17ClO4 B1367400 3-Chloro-2-(1-ethoxyethoxy)propyl acetate CAS No. 85328-35-4

3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Cat. No.: B1367400
CAS No.: 85328-35-4
M. Wt: 224.68 g/mol
InChI Key: FEVMWAZUQCLBLI-UHFFFAOYSA-N
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Description

3-Chloro-2-(1-ethoxyethoxy)propyl acetate: is an organic compound with the molecular formula C₉H₁₇ClO₄ and a molecular weight of 224.68 g/mol . It is characterized by the presence of a chloro group, an ethoxyethoxy group, and an acetate group attached to a propyl chain. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate typically involves the reaction of 3-chloro-1,2-propanediol with ethyl vinyl ether in the presence of an acid catalyst to form 3-chloro-2-(1-ethoxyethoxy)propanol. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 3-Chloro-2-(1-ethoxyethoxy)propyl acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

Chemistry: 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 3-Chloro-2-(2-methoxyethoxy)propyl acetate
  • 3-Chloro-2-(1-methoxyethoxy)propyl acetate
  • 3-Chloro-2-(1-ethoxyethoxy)propyl butyrate

Comparison: Compared to similar compounds, 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is unique due to its specific combination of functional groups. The presence of both the chloro and ethoxyethoxy groups provides distinct reactivity and chemical properties. This compound’s versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

[3-chloro-2-(1-ethoxyethoxy)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVMWAZUQCLBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(COC(=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 30.5 g (0.20 mol) of 3-chloro-2-hydroxy-1-propyl acetate (prepared in Example 1), 22 g (0.30 mol) of ethyl vinyl ether, and 7.5 g (0.030 mol) of pyridinium p-toluenesulfonate in 150 mL of methylene chloride was stirred at room temperature for 6 hours. The solution was then washed with 75 mL of water, dried and stripped of solvent in vacuo to give 44.0 g (98.0%) of 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate: 1H NMR (CDCl3) δ1.05-1.37 (overlapping t and d, 6H, --CH2CH3 and --CHCH3); 2.07 (s, 3H, --COCH); 3.53 and 4.12 (m. 7H, --CH2CHCH2 and --CH2CH3); 4.72 (q, J=4 Hz, 1H, --CHCH3); IR (film) 1740 cm-1 (--COCH3 ). The unpurified product was used in the next step.
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30.5 g
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22 g
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7.5 g
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150 mL
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Synthesis routes and methods II

Procedure details

To the crude acetate prepared in Example 8 was added 10 g of p-toluenesulfonic acid monohydrate and then dropwise, over a period of 2 hours, 815 g (11.3 moles) of ethyl vinyl ether. The reaction was midly exothermic and the temperature was maintained at 35°-37° C. by occasional cooling. After the addition was complete, the reaction mixture was heated at 35°-40° C. for 16 hours. The crude material was used in the subsequent step.
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0 (± 1) mol
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10 g
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815 g
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[Compound]
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crude material
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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